molecular formula C19H19N3O5S2 B2739265 (Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-88-5

(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2739265
CAS No.: 865198-88-5
M. Wt: 433.5
InChI Key: JWPARFFZOAMBIF-VZCXRCSSSA-N
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Description

The compound (Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:

  • A benzo[d]thiazole core with a sulfamoyl (-SO₂NH₂) group at position 4.
  • A (3,4-dimethylbenzoyl)imino substituent at position 2, adopting a Z-configuration around the imino double bond.
  • A methyl acetate side chain at position 3.

The sulfamoyl group suggests possible activity as a sulfonamide-based enzyme inhibitor (e.g., carbonic anhydrase or dihydrofolate reductase) .

Properties

IUPAC Name

methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-11-4-5-13(8-12(11)2)18(24)21-19-22(10-17(23)27-3)15-7-6-14(29(20,25)26)9-16(15)28-19/h4-9H,10H2,1-3H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPARFFZOAMBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its cytotoxic effects, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a thiazole ring, a sulfonamide moiety, and a benzoyl group, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that the compound has a growth inhibitory concentration (GI50) of approximately 3.18 µM against MCF-7 breast cancer cells and 8.12 µM against HeLa cervical cancer cells . These findings suggest a promising therapeutic potential in oncology.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific kinases associated with cancer progression. In silico studies indicated strong interactions with proteins such as NEK7, NEK9, and TP53, which are critical in cell cycle regulation and apoptosis . The compound's ability to induce apoptosis in cancer cells was further supported by assays demonstrating increased caspase-3 activity.

Study 1: In Vitro Analysis

A comprehensive study evaluated the cytotoxicity of the compound on three different cancer cell lines: MCF-7 (breast), HeLa (cervical), and Vero (normal kidney). The results indicated that this compound was significantly more effective against MCF-7 cells compared to HeLa cells. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting these pathways .

Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the binding affinities of this compound with various target proteins. The results suggested favorable binding interactions with NEK7 and NF-kappaB, indicating potential pathways through which the compound may exert its biological effects .

Data Table: Summary of Biological Activities

Activity TypeCell LineGI50 (µM)Mechanism
CytotoxicityMCF-73.18Apoptosis induction via caspase activation
CytotoxicityHeLa8.12Inhibition of cell cycle kinases
Molecular DockingNEK7-Strong binding affinity
Molecular DockingNF-kappaB-Strong binding affinity

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Analogs)

lists sulfonylurea herbicides such as metsulfuron-methyl , ethametsulfuron-methyl , and triflusulfuron-methyl . Key differences include:

Property Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
Core Structure Benzo[d]thiazole 1,3,5-Triazine
Functional Groups Sulfamoyl, (Z)-imino, methyl acetate Sulfonylurea bridge, methoxy/methyl/trifluoroethoxy
Biological Target Hypothesized: Enzymes (e.g., carbonic anhydrase) Acetolactate synthase (ALS) in plants
Application Potential pharmaceuticals Herbicidal

The triazine core in sulfonylureas is essential for herbicidal activity, while the benzothiazole in the target compound may confer antimicrobial or anticancer properties .

Thiazole Carbamates (Pharmacopeial Derivatives)

describes thiazole derivatives like thiazol-5-ylmethyl carbamates , which share a thiazole heterocycle but differ in substituents:

Property Target Compound Thiazol-5-ylmethyl Carbamates
Core Structure Benzo[d]thiazole Thiazole
Functional Groups Sulfamoyl, (Z)-imino, methyl acetate Carbamate, hydroperoxypropan-2-yl, phenyl groups
Biological Role Enzyme inhibition (speculative) Antiviral or protease inhibition (e.g., HIV)

The hydroperoxy group in pharmacopeial derivatives suggests prodrug activation mechanisms, whereas the methyl acetate in the target compound may enhance bioavailability .

Structural and Functional Implications

  • Stereochemistry: The Z-configuration of the imino group in the target compound could enhance binding specificity compared to E-isomers or less rigid analogs.
  • Sulfamoyl vs. Sulfonylurea : The sulfamoyl group’s smaller size may allow tighter enzyme binding compared to bulkier sulfonylurea bridges in herbicides .
  • Benzothiazole vs.

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